3-(2-Iodoethyl)oxolane
Overview
Description
3-(2-Iodoethyl)oxolane is a heterocyclic organic compound with the molecular formula C6H11IO It is a derivative of oxolane (tetrahydrofuran) where an iodoethyl group is attached to the third carbon of the oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Iodoethyl)oxolane typically involves the iodination of an appropriate oxolane precursor. One common method is the reaction of 3-(2-hydroxyethyl)oxolane with iodine and a suitable oxidizing agent, such as phosphorus trichloride or triphenylphosphine, under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-(2-Iodoethyl)oxolane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as amines, thiols, or alkoxides, to form a variety of derivatives.
Oxidation and Reduction: The compound can be oxidized to form oxirane derivatives or reduced to form corresponding ethyl derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid or potassium permanganate are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products
Substitution: Produces various substituted oxolane derivatives.
Oxidation: Forms oxirane derivatives.
Reduction: Yields ethyl-substituted oxolane derivatives
Scientific Research Applications
3-(2-Iodoethyl)oxolane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-Iodoethyl)oxolane in chemical reactions involves the reactivity of the iodoethyl group. The iodine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This reactivity is exploited in various synthetic applications to introduce different functional groups into the oxolane ring .
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofuran (Oxolane): A simpler analog without the iodoethyl substitution, used widely as a solvent and in polymer synthesis.
3-(2-Bromoethyl)oxolane: Similar structure with a bromine atom instead of iodine, exhibiting different reactivity and applications.
3-(2-Chloroethyl)oxolane: Another analog with chlorine, used in different synthetic contexts due to its unique reactivity.
Uniqueness
3-(2-Iodoethyl)oxolane is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromo and chloro analogs. The iodine atom’s larger size and better leaving group ability make it particularly useful in certain synthetic applications where high reactivity is desired .
Properties
IUPAC Name |
3-(2-iodoethyl)oxolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11IO/c7-3-1-6-2-4-8-5-6/h6H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWBAKALMXNYBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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